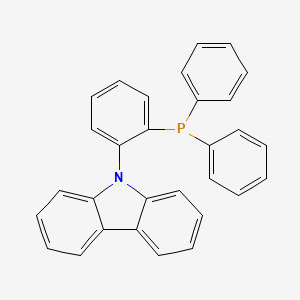
2-cyclopropoxybenzaldehyde
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Cyclopropoxybenzaldehyde (2-CPB) is a cyclic aldehyde that has been used in a variety of scientific research applications. It is a high-boiling point compound with a melting point of 130°C and a boiling point of 230°C. It is a colorless liquid with a characteristic sweet odor. 2-CPB is produced by the cyclization of 2-methyl-2-pentenal, which is a precursor to the synthesis of this compound.
Wirkmechanismus
2-Cyclopropoxybenzaldehyde is a reactive intermediate and its mechanism of action is not fully understood. It is believed to undergo a variety of reactions, including nucleophilic substitution, Michael addition, and Diels-Alder reactions.
Biochemical and Physiological Effects
This compound has been studied for its potential biochemical and physiological effects. It has been found to inhibit the growth of several bacteria and fungi, including Escherichia coli and Staphylococcus aureus. In addition, this compound has been found to be cytotoxic to certain types of cancer cells, such as human breast cancer cells.
Vorteile Und Einschränkungen Für Laborexperimente
2-Cyclopropoxybenzaldehyde has several advantages for use in laboratory experiments. It is a relatively stable compound and is relatively easy to synthesize. It is also inexpensive and widely available. However, it is toxic and should be handled with caution. In addition, it is highly flammable and should be stored in a cool, dry place.
Zukünftige Richtungen
There are several potential future directions for research related to 2-cyclopropoxybenzaldehyde. These include further research into its biochemical and physiological effects, as well as its potential applications in the synthesis of various compounds. Additionally, further research into its mechanism of action and its potential toxicity is warranted. Additionally, research into its potential applications in the field of materials science, such as its potential use in the synthesis of polymers, would be beneficial. Finally, further research into its potential use as a pharmaceutical agent is also warranted.
Synthesemethoden
2-Cyclopropoxybenzaldehyde can be synthesized by the cyclization of 2-methyl-2-pentenal, using a variety of catalysts including Lewis acids, such as boron trifluoride, and Brønsted acids, such as sulfuric acid. The reaction is typically conducted at temperatures between 100-150°C. The reaction is exothermic and the reaction time is typically between 1-2 hours.
Wissenschaftliche Forschungsanwendungen
2-Cyclopropoxybenzaldehyde is used in a variety of scientific research applications, including organic synthesis, medicinal chemistry, and materials science. It is used in the synthesis of various compounds, such as polymers, pharmaceuticals, and other organic molecules. It is also used in the preparation of cyclopropane derivatives. In addition, this compound is used in the synthesis of various heterocyclic compounds, such as pyridines, quinolines, and furans.
Eigenschaften
| { "Design of the Synthesis Pathway": "The synthesis pathway for 2-cyclopropoxybenzaldehyde involves the conversion of a suitable starting material to the desired product through a series of chemical reactions.", "Starting Materials": [ "Cyclopropylmethyl bromide", "4-hydroxybenzaldehyde", "Sodium hydride", "Sodium borohydride", "Acetic anhydride", "Sulfuric acid", "Sodium hydroxide", "Ethanol", "Diethyl ether", "Water" ], "Reaction": [ "Step 1: Preparation of 2-cyclopropoxybenzyl alcohol by reacting cyclopropylmethyl bromide with 4-hydroxybenzaldehyde in the presence of sodium hydride and ethanol.", "Step 2: Oxidation of 2-cyclopropoxybenzyl alcohol to 2-cyclopropoxybenzaldehyde using sulfuric acid and sodium dichromate.", "Step 3: Reduction of 2-cyclopropoxybenzaldehyde to 2-cyclopropoxybenzyl alcohol using sodium borohydride.", "Step 4: Acetylation of 2-cyclopropoxybenzyl alcohol to form 2-cyclopropoxybenzyl acetate using acetic anhydride and sulfuric acid.", "Step 5: Hydrolysis of 2-cyclopropoxybenzyl acetate to 2-cyclopropoxybenzyl alcohol using sodium hydroxide.", "Step 6: Oxidation of 2-cyclopropoxybenzyl alcohol to 2-cyclopropoxybenzaldehyde using sulfuric acid and sodium dichromate.", "Step 7: Purification of 2-cyclopropoxybenzaldehyde by recrystallization from diethyl ether and water." ] } | |
| 1243404-03-6 | |
Molekularformel |
C10H10O2 |
Molekulargewicht |
162.18 g/mol |
IUPAC-Name |
2-cyclopropyloxybenzaldehyde |
InChI |
InChI=1S/C10H10O2/c11-7-8-3-1-2-4-10(8)12-9-5-6-9/h1-4,7,9H,5-6H2 |
InChI-Schlüssel |
PGUSPUZMIIACHQ-UHFFFAOYSA-N |
Kanonische SMILES |
C1CC1OC2=CC=CC=C2C=O |
Reinheit |
95 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



